5-Bromo-2-hydroxy-N'-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide
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Overview
Description
5-Bromo-2-hydroxy-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide is a chemical compound with the molecular formula C17H15BrN2O2 and a molecular weight of 359.225 g/mol . It is known for its unique structure, which includes a bromine atom, a hydroxyl group, and a hydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 5-Bromo-2-hydroxy-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide typically involves a multi-step process. One common method includes the reaction of 5-bromo-2-hydroxybenzohydrazide with 1-methyl-3-phenyl-2-propenylidene under specific conditions . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like sodium iodide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-2-hydroxy-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxy-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide involves its interaction with specific molecular targets. The hydroxyl and hydrazide groups in the compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate specific biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-hydroxy-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide include:
5-Bromo-2-methoxy-N’-(3-phenyl-2-propenylidene)benzohydrazide: This compound has a methoxy group instead of a hydroxyl group.
5-Bromo-2-hydroxy-N’-(4-phenyl-3-buten-2-ylidene)benzohydrazide: This compound has a different propenylidene group.
The uniqueness of 5-Bromo-2-hydroxy-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
93322-88-4 |
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Molecular Formula |
C17H15BrN2O2 |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
5-bromo-2-hydroxy-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C17H15BrN2O2/c1-12(7-8-13-5-3-2-4-6-13)19-20-17(22)15-11-14(18)9-10-16(15)21/h2-11,21H,1H3,(H,20,22)/b8-7+,19-12+ |
InChI Key |
AKFZLCYGZQCSIW-UDRLLYAISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C=CC(=C1)Br)O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=CC(=C1)Br)O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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